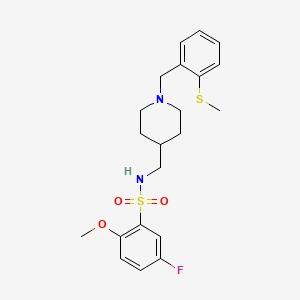

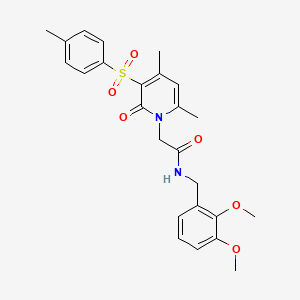

![molecular formula C54H36 B2376363 [9]环对苯撑 CAS No. 1092522-74-1](/img/structure/B2376363.png)

[9]环对苯撑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

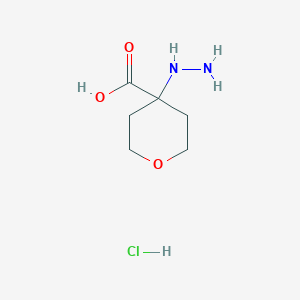

“9Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .

Synthesis Analysis

The synthesis of “9Cycloparaphenylene” involves L-shaped diphenylcyclohexane monomers undergoing cyclotrimerization under the influence of [Ni (cod) 2 ]/bipy . The cyclic trimer formed was then converted to “9Cycloparaphenylene” by acid-mediated aromatization .Molecular Structure Analysis

The X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution . The first X-ray crystal structure of “9Cycloparaphenylene” is also described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9Cycloparaphenylene” include cyclotrimerization and acid-mediated aromatization . The cyclotrimerization is influenced by [Ni (cod) 2 ]/bipy .科学研究应用

- CPPs 作为优异的主体,可以封装客体分子。它们的环状碗形结构使它们能够将其内部空间捕获较小的分子。研究人员已探索将 CPPs 用作各种阳离子和阴离子的超分子受体。 例如,一种水溶性的 [9]环对苯撑衍生物可有效封装阳离子客体化合物,例如二氯化甲基紫精,证明了其在主客体化学中的潜力 .

- CPPs 是碳纳米管 (CNT) 的部分结构。它们的径向 π 共轭模式和多孔结构使其成为 CNT 合成的有吸引力的模板。 研究人员利用 CPPs 作为种子,旨在引导具有特定手性和特性的 CNT 的生长 .

- CPPs 可以整合到杂化纳米结构中。研究人员已探索将 CPPs 与其他纳米材料(如石墨烯或金属纳米粒子)相结合。 这些杂化系统表现出独特的电子、光学和机械性能,使其成为先进材料的有希望的候选者 .

- 由于其 π 共轭结构,CPPs 具有有趣的光电性能。最近的进展集中在基于 CPP 的材料,用于有机发光二极管 (OLED)、传感器和光电探测器。 它们的发光特性,尤其是在可见光范围内,使其成为光电器件中宝贵的组成部分 .

- 由于其选择性结合能力,CPPs 可以充当分子传感器。研究人员已探索将 CPPs 用作检测特定分析物(如金属离子或有机分子)的荧光探针。 它们的灵敏度和响应能力使其成为传感应用的有希望的候选者 .

- CPPs 参与自组装过程,通过非共价相互作用形成更大的结构。这些组装体可以针对特定功能进行定制,例如药物递送载体或纳米载体。 研究人员通过将 CPPs 与其他功能性分子相结合,创建了复杂的超分子结构 .

主客体化学

碳纳米管模板

杂化纳米结构

光电器件

分子传感器

超分子组装体

安全和危害

未来方向

Recent advances in the design and synthesis of novel cycloparaphenylene (CPP)-based 2catenanes have been presented . These advances not only enrich the family of topologically complex nanocarbons, but also potentially widen the application scope of conjugated carbon materials, thus greatly promoting the creation of novel functional carbon materials for practical use .

作用机制

Target of Action

9Cycloparaphenylene (9CPP) is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube . The primary targets of 9CPP are the radially oriented p orbitals of the benzene rings .

Mode of Action

The interaction of 9CPP with its targets involves the strained and distorted aromatic systems of the benzene rings . The strain energy of the bent aromatic system is a key factor in the synthesis of 9CPP . The compound’s mode of action is largely determined by its unique architectural features .

Biochemical Pathways

The synthesis of 9CPP involves a series of biochemical pathways. Monolithiation of diiodobenzene and subsequent addition of benzoquinone generates a syn diol . This is then alkylated with methyl iodide to produce diiodide . Portions of diiodide are converted to diboronate in preparation for a tandem Suzuki coupling/macrocyclization sequence . The resulting macrocycles are then aromatized to produce 9CPP .

Pharmacokinetics

The pharmacokinetics of 9The compound’s unique structure and the strain energy of its bent aromatic system may influence its bioavailability .

Result of Action

The result of 9CPP’s action is the formation of a unique macrocycle structure . X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer formed during the synthesis of 9CPP confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution .

Action Environment

The action of 9CPP is influenced by environmental factors. For instance, the strain energy of the bent aromatic system, which is a key factor in the synthesis of 9CPP, is influenced by the curvature and rigidity of the cyclohexadiene unit used in the synthesis . Additionally, the efficiency of the Suzuki coupling/macrocyclization sequence, which is a critical step in the synthesis of 9CPP, may be affected by the conditions under which the reaction is carried out .

属性

IUPAC Name |

decacyclo[32.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33]tetrapentaconta-1(36),2(54),3,5(53),6(52),7,9(51),10(50),11,13(49),14(48),15,17(47),18(46),19,21(45),22,24,26,28,30,32,34,37,39,41,43-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H36/c1-2-38-4-3-37(1)39-5-7-41(8-6-39)43-13-15-45(16-14-43)47-21-23-49(24-22-47)51-29-31-53(32-30-51)54-35-33-52(34-36-54)50-27-25-48(26-28-50)46-19-17-44(18-20-46)42-11-9-40(38)10-12-42/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBQSMROYIVIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is []Cycloparaphenylene ([9]CPP) and how is it synthesized?

A1: []Cycloparaphenylene ([9]CPP) belongs to a class of molecules called "carbon nanohoops" characterized by a cyclic structure composed of benzene rings directly connected in a para position. This creates a hoop-like shape resembling a short segment of a carbon nanotube. [] The synthesis generally involves a multi-step process utilizing Diels-Alder reactions and nickel-mediated coupling reactions. One common method involves the cyclotrimerization of L-shaped diphenylcyclohexane monomers using a nickel catalyst like [Ni(cod)2] in the presence of a ligand like bipyridine. A final reductive aromatization step is then used to generate the fully conjugated []CPP structure. []

Q2: What are some interesting structural features of []CPP?

A2: []CPP is comprised of nine benzene rings, resulting in a relatively strained macrocycle. X-ray crystallography studies have confirmed the planar conformation of []CPP. [] This structural characteristic influences its photophysical properties and host-guest chemistry, particularly its ability to selectively bind guest molecules within its cavity. []

Q3: How does the structure of []CPP impact its photophysical properties?

A3: The size and rigidity of the []CPP structure influence its electronic transitions and excited state dynamics. Studies have shown that []CPP exhibits fluorescence with a quantum yield of 0.46. [] Computational studies have also been used to investigate the excited state dynamics of []CPP, revealing the presence of near-degenerate S1 and S2 states separated by a narrow energy gap, leading to overlapping absorption bands in the visible spectrum. [] The triplet excited state behavior has also been explored using transient absorption spectroscopy, demonstrating the significance of radiative decay pathways for this molecule. []

Q4: Can []CPP be chemically modified, and if so, how do these modifications affect its properties?

A4: Yes, []CPP can be functionalized with various substituents. Researchers have successfully synthesized derivatives containing carbomethoxy, N-phenylphthalimido, and fluorine atoms. [, ] The incorporation of electron-withdrawing fluorine atoms, for example, has been shown to influence both the photophysical and electrochemical properties of the resulting fluorinated []CPP. []

Q5: What are some potential applications of []CPP and related cycloparaphenylenes?

A5: Due to their unique structural and electronic properties, []CPP and other cycloparaphenylenes hold promise for various applications. These include:

- Building blocks for carbon nanotubes: Their hoop-like structure makes them potential precursors or templates for controlled nanotube synthesis. []

- Host molecules: The defined cavity of []CPP allows for the selective inclusion of guest molecules through CH-π interactions, opening possibilities in supramolecular chemistry and materials science. []

- Optoelectronic materials: Their fluorescence and electronic properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []

Q6: Has []CPP been investigated for any biological applications?

A6: While not as extensively studied as other carbon nanomaterials, []CPP has been explored for its potential effects on plants. Transcriptome analysis of Arabidopsis thaliana seedlings treated with []CPP revealed minimal impact, suggesting low toxicity. Interestingly, the study found upregulation of the AT1G05880 (ARIADNE 12) gene, associated with hypoxia response, indicating this gene as a potential marker for nanocarbon molecule treatment. []

Q7: What are the future directions for research on []CPP?

A7: Continued research on []CPP and related carbon nanohoops will likely focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

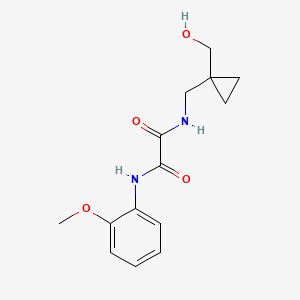

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)

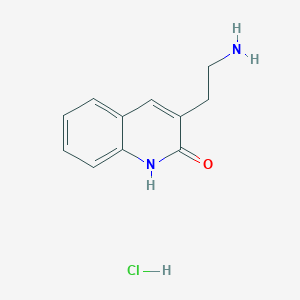

![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)

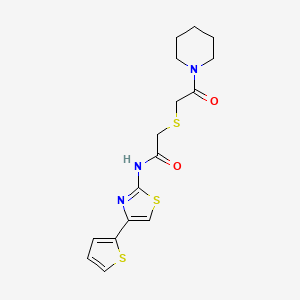

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)

![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)